

Protocol for Cephalexin Susceptibility Testing by Broth Microdilution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephalexin

Cat. No.: B15605266

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Application Notes

This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of **cephalexin** against clinically relevant bacteria using the broth microdilution method. This method is a standardized and quantitative technique for in vitro antimicrobial susceptibility testing, and the procedures outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[1][2]}

The principle of the broth microdilution test involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.^[3] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is determined as the MIC.^[1] Accurate and reproducible MIC data are crucial for guiding therapeutic decisions, monitoring the emergence of antimicrobial resistance, and in the research and development of new antimicrobial agents.

The recommended medium for this procedure is Cation-Adjusted Mueller-Hinton Broth (CAMHB), which is specifically formulated to have low levels of thymine and thymidine and is supplemented with calcium and magnesium ions to ensure accurate susceptibility results for a broad range of bacteria.^{[1][4]} Adherence to standardized procedures, including the preparation of the bacterial inoculum to a 0.5 McFarland standard and the use of appropriate quality control strains, is essential for the accuracy and reproducibility of the test.^{[1][5]}

Data Presentation

Table 1: Quality Control (QC) Ranges for Cephalexin Broth Microdilution Susceptibility Testing

Quality control is a critical component of antimicrobial susceptibility testing to ensure the accuracy and precision of the results. The following table outlines the acceptable MIC ranges for reference bacterial strains when tested with **cephalexin**.

Quality Control Strain	MIC Range (µg/mL) - CLSI	MIC Range (µg/mL) - EUCAST
Escherichia coli ATCC® 25922	4 - 16	4 - 16
Staphylococcus aureus ATCC® 29213	1 - 8	Not Specified

Source: CLSI and EUCAST guidelines.[6]

Table 2: Cephalexin MIC Breakpoints

The MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.

Organism/Group	MIC Breakpoint (µg/mL) - Susceptible (S)	MIC Breakpoint (µg/mL) - Intermediate (I)	MIC Breakpoint (µg/mL) - Resistant (R)	Source
Enterobacterales (uncomplicated UTI)	≤ 16	-	> 16	EUCAST
Canine Isolates	≤ 2	4	≥ 8	CLSI

Source: CLSI and EUCAST guidelines.[6][7][8]

Experimental Protocol

Materials

- **Cephalexin** hydrochloride powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Sterile reagent reservoirs
- Multichannel and single-channel pipettes with sterile tips
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Vortex mixer
- Spectrophotometer or nephelometer (optional, for inoculum standardization)
- Quality control strains (e.g., *E. coli* ATCC® 25922, *S. aureus* ATCC® 29213)
- Test bacterial isolates

Preparation of Cephalexin Stock Solution

- **Solvent Selection:** For immediate use, sterile distilled water or a buffer solution like PBS can be used as a solvent.[9] For longer-term storage, dimethyl sulfoxide (DMSO) is recommended.[9]
- **Stock Concentration:** Prepare a stock solution of **cephalexin** at a concentration of at least $1000\text{ }\mu\text{g/mL}$. [5] For example, to prepare a $1280\text{ }\mu\text{g/mL}$ stock solution, weigh the appropriate amount of **cephalexin** powder, taking its potency into account.

- Dissolution: Dissolve the **cephalexin** powder in the chosen solvent. Gentle warming to 37°C and vortexing or sonication may aid in dissolution, especially in aqueous solutions.[9]
- Sterilization: If prepared in an aqueous solution for use in sterile applications, filter-sterilize the stock solution through a 0.22 µm syringe filter.[9]
- Storage: For aqueous solutions, it is recommended to use them on the day of preparation.[9] For stock solutions in DMSO, they can be aliquoted and stored at -20°C or -80°C for extended periods.[9] Avoid repeated freeze-thaw cycles.[9]

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.[1]
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.[5] A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
- Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate after inoculation.[1][5] This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure

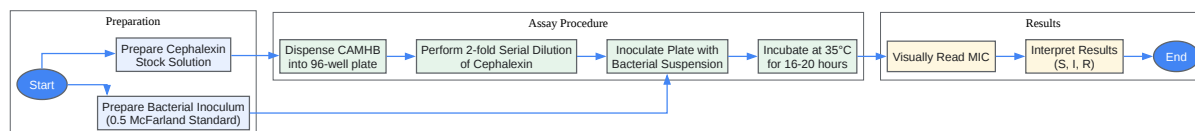
- Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Serial Dilution: Add 50 µL of the **cephalexin** stock solution (at twice the highest desired final concentration) to the first column of wells. This will result in a 1:2 dilution.
- Using a multichannel pipette, mix the contents of the first column by pipetting up and down several times.
- Transfer 50 µL from the first column to the second column to perform a twofold serial dilution.

- Continue this serial dilution process across the plate to the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).^[6] Discard 50 µL from the last column of dilutions.
- Controls:
 - Growth Control: One well (or column) should contain only CAMHB and the bacterial inoculum (no antibiotic).
 - Sterility Control: One well (or column) should contain only CAMHB (no antibiotic, no inoculum).
- Inoculation: Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum (prepared to be $\sim 1 \times 10^6$ CFU/mL to achieve a final concentration of 5×10^5 CFU/mL in the 100 µL final volume).^[1]
- Incubation: Cover the microtiter plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.^[1]

Interpretation of Results

- After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the well indicates growth.
- The MIC is the lowest concentration of **cephalexin** that completely inhibits visible growth of the organism.^[1]
- The growth control well should show turbidity, and the sterility control well should remain clear.
- Compare the MIC value to the established breakpoints (see Table 2) to categorize the isolate as susceptible, intermediate, or resistant.

Mandatory Visualization



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Caption: Workflow for **Cephalexin** Broth Microdilution Susceptibility Testing.

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